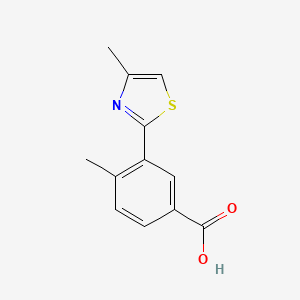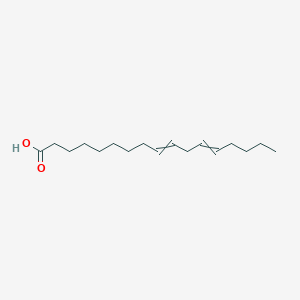
Heptadeca-9,12-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadeca-9,12-dienoic acid, also known as 9,12-Heptadecadienoic acid, is a long-chain fatty acid with the molecular formula C17H30O2. This compound is characterized by the presence of two double bonds located at the 9th and 12th carbon atoms in its 17-carbon chain. It is a member of the omega-6 fatty acid family and is found in various natural sources, including plant oils and animal tissues .
準備方法
Synthetic Routes and Reaction Conditions: Heptadeca-9,12-dienoic acid can be synthesized through several methods. One common approach involves the use of olefin metathesis reactions, where simpler alkenes are combined to form the desired diene structure. Another method involves the elongation of shorter fatty acids through a series of reactions, including Wittig reactions and hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. Techniques like gas chromatography-mass spectrometry (GC-MS) are employed to isolate and identify the compound from complex mixtures .
化学反応の分析
Types of Reactions: Heptadeca-9,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Alcohols and amines are used in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Epoxides, diols, and hydroxy fatty acids.
Reduction: Saturated heptadecanoic acid.
Substitution: Esters and amides.
科学的研究の応用
Heptadeca-9,12-dienoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of heptadeca-9,12-dienoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can be incorporated into phospholipids, affecting membrane fluidity and function. It also serves as a substrate for enzymes like lipoxygenases and cyclooxygenases, leading to the production of bioactive lipid mediators that play roles in inflammation and other physiological processes .
類似化合物との比較
Heptadeca-9,12-dienoic acid can be compared with other similar fatty acids, such as:
Linoleic Acid (C182, 9,12): Similar structure but with an additional carbon atom.
Oleic Acid (C181, 9): Contains only one double bond.
Stearic Acid (C180): Fully saturated fatty acid with no double bonds
Uniqueness: this compound is unique due to its specific chain length and double bond positions, which confer distinct physical and chemical properties. Its presence in certain plant oils and its role in specific biochemical pathways also distinguish it from other fatty acids .
特性
CAS番号 |
29203-97-2 |
|---|---|
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC名 |
heptadeca-9,12-dienoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h5-6,8-9H,2-4,7,10-16H2,1H3,(H,18,19) |
InChIキー |
LEIXEEFBKOMCEQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCC=CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
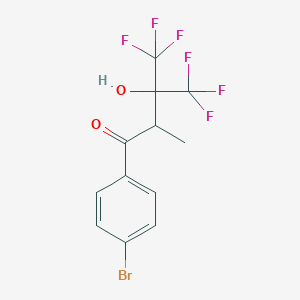
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
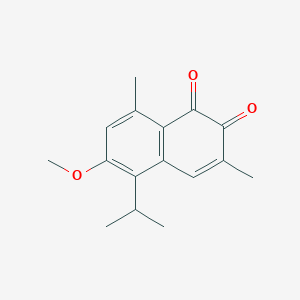
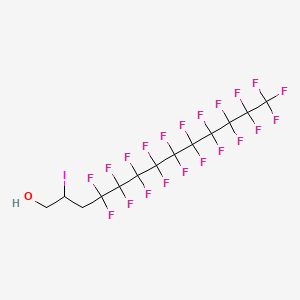
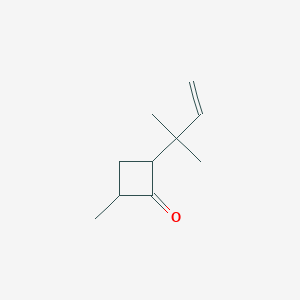
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
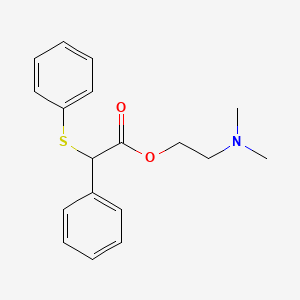
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
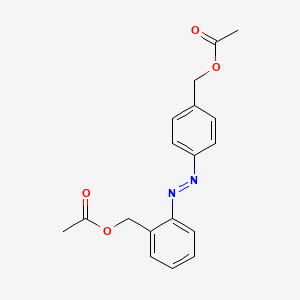

![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)

